molecular formula C9H8FN3O2S B13525132 1-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide

1-(4-Fluorophenyl)-1h-pyrazole-4-sulfonamide

Cat. No.: B13525132
M. Wt: 241.24 g/mol
InChI Key: DLUYDHGUJDPVRZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-fluorophenylhydrazine with a suitable sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives, depending on the electrophile used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly in the context of targeting specific enzymes involved in disease pathways.

    Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorophenyl group can enhance the binding affinity of the compound to its target by participating in hydrophobic interactions and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and a pyrazole ring, but with different substituents that may alter its chemical and biological properties.

    1-(2-(3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones:

Uniqueness

1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide is unique due to the presence of both a fluorophenyl group and a sulfonamide group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C9H8FN3O2S

Molecular Weight

241.24 g/mol

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-sulfonamide

InChI

InChI=1S/C9H8FN3O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H,(H2,11,14,15)

InChI Key

DLUYDHGUJDPVRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)N)F

Origin of Product

United States

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